2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-[(4-Benzylpiperazin-1-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a compound that has garnered interest due to its potential therapeutic applications. This compound belongs to the class of pyridazinones, which are known for their diverse pharmacological activities. The presence of the benzylpiperazine and methoxyphenyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group can be introduced through reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability, cost-effectiveness, and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzylpiperazin-1-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridazinone core or the benzylpiperazine moiety.
Substitution: Substitution reactions can occur at various positions on the pyridazinone ring or the benzylpiperazine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[(4-Benzylpiperazin-1-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it a candidate for various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft.
Alpha1-Adrenergic Receptor Antagonism: The compound acts as an antagonist to alpha1-adrenergic receptors, which are involved in the contraction of smooth muscles.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Used for the treatment of hypertension and also acts on alpha1-adrenergic receptors.
Uniqueness
What sets 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one apart is its dual activity as both an acetylcholinesterase inhibitor and an alpha1-adrenergic receptor antagonist. This dual functionality makes it a promising candidate for treating a range of conditions, from neurodegenerative diseases to cardiovascular disorders.
Properties
Molecular Formula |
C23H26N4O2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C23H26N4O2/c1-29-22-10-6-5-9-20(22)21-11-12-23(28)27(24-21)18-26-15-13-25(14-16-26)17-19-7-3-2-4-8-19/h2-12H,13-18H2,1H3 |
InChI Key |
GSFSJJNJFBBADL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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